ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate
CAS No.: 1692301-66-8
Cat. No.: VC4359718
Molecular Formula: C9H13BrN2O2
Molecular Weight: 261.119
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1692301-66-8 |
|---|---|
| Molecular Formula | C9H13BrN2O2 |
| Molecular Weight | 261.119 |
| IUPAC Name | ethyl 4-bromo-2-propan-2-ylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H13BrN2O2/c1-4-14-9(13)8-7(10)5-11-12(8)6(2)3/h5-6H,4H2,1-3H3 |
| Standard InChI Key | KOHVTJYGEWTSRY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=NN1C(C)C)Br |
Introduction
Chemical Identity
Molecular Details:
| Property | Value |
|---|---|
| Chemical Name | Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate |
| Synonyms | Ethyl 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylate; 5-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid ethyl ester |
| Molecular Formula | CHBrNO |
| Molecular Weight | 261.12 g/mol |
| CAS Number | 1374257-90-5 |
| Structure | Contains a pyrazole ring with bromine, isopropyl, and ethoxycarbonyl substituents |
Structural Features
Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is characterized by:
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Pyrazole Core: A five-membered aromatic heterocyclic ring containing two nitrogen atoms.
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Substituents:
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Bromine at position 4.
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Isopropyl group at position 1.
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Ethoxycarbonyl group at position 5.
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The presence of the bromine atom enhances the compound's reactivity, making it suitable for further functionalization in synthetic chemistry.
Synthesis
The synthesis of ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate typically involves:
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Starting Materials: Pyrazole derivatives or precursors such as hydrazines and β-dicarbonyl compounds.
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Reagents: Brominating agents (e.g., NBS) for selective halogenation.
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Conditions: Reflux in solvents like ethanol or acetonitrile to enable esterification and bromination reactions.
Detailed synthetic pathways are not explicitly available in the provided sources, but similar pyrazole derivatives are synthesized using analogous methods .
Applications
Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate holds potential in:
Pharmaceutical Research
Pyrazole derivatives are widely studied for their biological activities, including:
This compound could serve as a precursor for designing novel drugs due to its reactive bromine and ester groups.
Synthetic Chemistry
The bromine atom allows for:
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Cross-coupling reactions (e.g., Suzuki or Heck reactions).
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Functionalization to create diverse derivatives.
Comparison with Related Compounds
To better understand its properties, a comparison with structurally related compounds is provided:
The substitution pattern significantly influences reactivity and biological activity.
Limitations and Future Directions
While ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate has promising features, its specific biological activities remain underexplored. Future research should focus on:
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Evaluating its pharmacological properties through in vitro and in vivo studies.
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Exploring its role as an intermediate in synthesizing more complex molecules.
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